molecular formula C17H14N4O5S2 B2654513 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 887201-01-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2654513
CAS No.: 887201-01-6
M. Wt: 418.44
InChI Key: WZKNYAYIWRJSHV-ZPHPHTNESA-N
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Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a benzothiazole-derived compound featuring a unique Z-configuration at the imine bond, an allyl substituent at position 3, a sulfamoyl group at position 6, and a 2-nitrobenzamide moiety. This structural arrangement confers distinct electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or targeted therapies.

Properties

IUPAC Name

2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-11(28(18,25)26)10-15(14)27-17(20)19-16(22)12-5-3-4-6-13(12)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNYAYIWRJSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The introduction of the allyl group can be achieved via an alkylation reaction using allyl bromide. The sulfonamide group is introduced through a sulfonation reaction with chlorosulfonic acid, followed by amination. The final step involves the condensation of the resulting intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for various cancers and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings and advanced polymers .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In cancer cells, it targets enzymes involved in DNA replication and repair, thereby inducing apoptosis. In bacteria, it disrupts cell wall synthesis and protein production, leading to bacterial cell death .

Comparison with Similar Compounds

Research Implications

The target compound’s sulfamoyl and nitrobenzamide groups position it as a hybrid between enzyme inhibitors () and conformationally selective agonists (). Future studies should prioritize:

Physicochemical Profiling : Determination of pKa, solubility, and thermal stability.

Biological Screening : Evaluation against enzymes (e.g., kinases, proteases) and immune targets (e.g., STING).

Synthetic Optimization : Improving yields via catalysts or greener solvents, as seen in .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are critical for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight419.5 g/mol
Key Functional GroupsThiazole ring, sulfonamide, allyl group

The biological activity of this compound is attributed to its interaction with specific biological targets:

Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. It inhibits bacterial growth by interfering with folate synthesis, essential for DNA synthesis and cell division. Similar compounds have shown efficacy against various bacterial strains, including resistant ones.

Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.

Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound.

  • Antibacterial Studies : A study reported that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may follow similar mechanisms of action as other sulfonamides.
  • Anticancer Activity : Research on related thiazole derivatives indicated that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. These findings suggest that this compound may also have similar effects .
  • Fungal Inhibition : Some derivatives in the same class have shown antifungal properties by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, which could be relevant for this compound as well.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential as a therapeutic agent.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant reduction in cell viability at higher concentrations, with evidence of apoptosis confirmed through flow cytometry analysis.

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